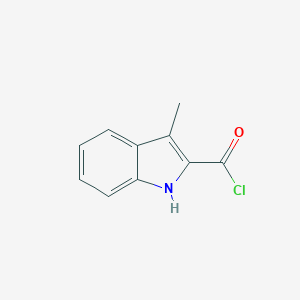

3-methyl-1H-indole-2-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGLYCYJAGXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557896 | |

| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120608-03-9 | |

| Record name | 3-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-indole-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methyl-1H-indole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic route from its carboxylic acid precursor and outlines the expected analytical data for its characterization.

Synthesis

The synthesis of this compound is most commonly achieved through the conversion of its corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are effective reagents for this transformation. Below is a detailed protocol adapted from established methods for the synthesis of similar indole-2-carbonyl chlorides.

Reaction Scheme

The overall reaction involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, forming the acyl chloride.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[1])

This protocol is a general guideline and may require optimization.

Materials:

-

3-Methyl-1H-indole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-methyl-1H-indole-2-carboxylic acid.

-

Add anhydrous dichloromethane to suspend the starting material.

-

To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude this compound is often a solid.

-

Due to its reactivity, the crude product is typically used in the subsequent reaction step without further purification.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

Due to the reactive nature of acyl chlorides, they are often characterized in situ or used immediately. The following section provides predicted and expected characterization data based on the analysis of closely related indole compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Stability | Moisture sensitive, handle under inert gas |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound. These are estimations based on data from similar compounds and general spectroscopic principles.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: - Aromatic protons (H4, H5, H6, H7): ~7.2-7.8 ppm (multiplets)- NH proton: ~8.5-9.5 ppm (broad singlet)- Methyl protons (3-CH₃): ~2.4-2.6 ppm (singlet) |

| ¹³C NMR | δ (ppm) in CDCl₃: - Carbonyl carbon (C=O): ~160-165 ppm- Aromatic and indole ring carbons: ~110-140 ppm- Methyl carbon (3-CH₃): ~10-15 ppm |

| IR | ν (cm⁻¹): - N-H stretch: ~3300-3400 cm⁻¹ (broad)- C=O stretch (acyl chloride): ~1780-1815 cm⁻¹ (strong)- Aromatic C=C stretch: ~1500-1600 cm⁻¹ |

| Mass Spec. | m/z: - [M]⁺: 193 (³⁵Cl), 195 (³⁷Cl)- [M-Cl]⁺: 158 |

Experimental Protocols for Characterization

Standard analytical techniques are employed for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Caption: Logical workflow for the characterization of the synthesized product.

Safety Precautions

-

Thionyl chloride and oxalyl chloride are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction releases toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.

-

This compound is a reactive compound and is sensitive to moisture. It should be handled under an inert atmosphere and stored in a desiccator.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

Spectroscopic and Synthetic Profile of 3-Methyl-1H-indole-2-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 3-methyl-1H-indole-2-carbonyl chloride. This compound is a potentially valuable intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of direct experimental data for this specific acyl chloride, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on known chemical principles and data from closely related structures.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing nature of the carbonyl chloride group and the electronic environment of the indole ring. The spectra would likely be recorded in an anhydrous deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | N-H |

| ~7.6 - 7.8 | d | 1H | Ar-H |

| ~7.3 - 7.5 | m | 2H | Ar-H |

| ~7.1 - 7.3 | m | 1H | Ar-H |

| ~2.5 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (carbonyl chloride) |

| ~136 | C (quaternary) |

| ~128 | C (quaternary) |

| ~127 | CH |

| ~124 | CH |

| ~122 | CH |

| ~115 | C (quaternary) |

| ~112 | CH |

| ~10 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and carbonyl functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, broad | N-H stretch |

| ~1750 - 1780 | Strong, sharp | C=O stretch (acyl chloride) |

| ~1600 - 1450 | Medium to strong | C=C stretch (aromatic) |

| ~1300 - 1400 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~193/195 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| ~158 | [M - Cl]⁺ |

| ~130 | [M - COCl]⁺ |

Experimental Protocols

The synthesis of this compound is most effectively achieved by the chlorination of its corresponding carboxylic acid precursor, 3-methyl-1H-indole-2-carboxylic acid. Two common and reliable reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis of this compound via Oxalyl Chloride

This method is often preferred due to the formation of volatile byproducts, which simplifies the purification of the final product.

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 3-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this suspension, add oxalyl chloride (2.0-3.0 eq.) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material's methyl ester.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound, often obtained as a solid, can be used in the next step without further purification. If necessary, it can be purified by recrystallization from an anhydrous non-polar solvent.

Synthesis of this compound via Thionyl Chloride

Thionyl chloride is another effective reagent for this conversion.

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 3-methyl-1H-indole-2-carboxylic acid (1.0 eq.).

-

Add thionyl chloride (2.0-5.0 eq.) to the flask, either neat or with an anhydrous solvent like toluene or dichloromethane.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 1-3 hours.

-

Monitor the reaction by TLC as described in the oxalyl chloride method.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude product can be used directly or purified by recrystallization.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Spectroscopic characterization workflow for the final product.

An In-Depth Technical Guide to 3-Methyl-1H-indole-2-carbonyl chloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to 3-methyl-1H-indole-2-carbonyl chloride, a versatile reagent in organic synthesis and a building block for various biologically active molecules.

Introduction to the Indole Nucleus and its Significance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The discovery of indole itself dates back to 1866 when Adolf von Baeyer synthesized it from the indigo dye. A significant breakthrough in indole synthesis was the Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, which remains a cornerstone of heterocyclic chemistry.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. The versatility of the indole ring system has led to its incorporation into a vast array of pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders.

The Emergence of this compound

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the exploration of indole chemistry for pharmaceutical applications. The functionalization of the indole ring at various positions has been a key strategy for modulating the biological activity of indole-based compounds. The introduction of a carbonyl chloride group at the 2-position of the 3-methylindole core provides a highly reactive electrophilic center, enabling the facile introduction of a wide range of nucleophiles to create diverse libraries of amide, ester, and ketone derivatives.

The precursor, 3-methyl-1H-indole-2-carboxylic acid, is a known compound and its synthesis is well-established.[2][3] The conversion of this carboxylic acid to the corresponding acid chloride is a standard transformation in organic chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-methyl-1H-indole-2-carboxylic acid.

Synthesis of the Precursor: 3-Methyl-1H-indole-2-carboxylic acid

Several synthetic routes to 3-methyl-1H-indole-2-carboxylic acid have been reported. One of the most common and historically significant methods is a variation of the Fischer indole synthesis.

Conceptual Synthetic Pathway (Fischer Indole Synthesis):

Caption: Fischer Indole Synthesis of the Precursor.

Conversion to this compound

The conversion of the carboxylic acid to the acid chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation.[4][5][6]

General Reaction Scheme:

Caption: Conversion to the Acid Chloride.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of 3-Methyl-1H-indole-2-carboxylic acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [2][3] |

| Molecular Weight | 175.18 g/mol | [2][3] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | [2][3] |

| InChIKey | NCXGWFIXUJHVLI-UHFFFAOYSA-N | [2][3] |

| SMILES | Cc1c([nH]c2ccccc12)C(O)=O | [3] |

Table 2: Spectroscopic Data for 3-Methyl-1H-indole (for comparison)

| Technique | Key Features | Source |

| ¹H NMR | Aromatic protons (multiple signals), N-H proton (broad singlet), Methyl protons (singlet) | [1] |

| ¹³C NMR | Aromatic carbons, C2 and C3 carbons of the indole ring, Methyl carbon | [1] |

| IR | N-H stretching, C-H aromatic stretching, C=C aromatic stretching | [7] |

| Mass Spec | Molecular ion peak (m/z = 131) | [8] |

The characterization of this compound would be expected to show a disappearance of the broad carboxylic acid O-H stretch in the IR spectrum and the appearance of a sharp carbonyl stretch at a higher wavenumber (typically >1750 cm⁻¹). In the ¹H NMR, the acidic proton signal would be absent. The ¹³C NMR would show a downfield shift for the carbonyl carbon. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (193.63 g/mol ).

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory procedures for the synthesis of indole-2-carbonyl chlorides. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis of 3-Methyl-1H-indole-2-carboxylic acid (Illustrative Fischer Indole Synthesis)

Materials:

-

Phenylhydrazine

-

Pyruvic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Hydrochloric acid solution

Procedure:

-

A mixture of phenylhydrazine and pyruvic acid in absolute ethanol is prepared in a round-bottom flask.

-

The mixture is heated under reflux to form the phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The crude phenylhydrazone is then treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization.

-

The reaction mixture is cooled and carefully poured into ice-water.

-

The precipitated crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 3-methyl-1H-indole-2-carboxylic acid.

Synthesis of this compound

Materials:

-

3-Methyl-1H-indole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure using Thionyl Chloride:

-

To a stirred suspension of 3-methyl-1H-indole-2-carboxylic acid in an anhydrous inert solvent (e.g., toluene or dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the evolution of gas (SO₂ and HCl) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation under high vacuum or recrystallization if it is a solid.

Procedure using Oxalyl Chloride:

-

To a stirred suspension of 3-methyl-1H-indole-2-carboxylic acid in anhydrous dichloromethane at 0 °C under an inert atmosphere, add oxalyl chloride dropwise, followed by a catalytic amount of DMF.

-

The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.

-

Stirring is continued until the evolution of gas (CO, CO₂, and HCl) ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to afford the crude acid chloride.

Experimental Workflow Diagram:

Caption: Experimental Workflow for Synthesis.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate for the synthesis of a wide variety of indole derivatives. Its high reactivity allows for the introduction of diverse functional groups at the 2-position, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).

Logical Relationship of Reactivity:

Caption: Reactivity of the Acid Chloride.

The resulting amides, esters, and ketones can be screened for a wide range of biological activities. Given the prevalence of the 3-methylindole scaffold in bioactive molecules, derivatives of this compound are promising candidates for the development of new therapeutic agents.

Conclusion

This compound, while not having a widely celebrated moment of discovery, represents a logical and important progression in the field of indole chemistry. Its synthesis from readily available starting materials via well-established chemical transformations makes it an accessible and highly useful tool for medicinal chemists and organic synthesizers. The ability to readily introduce a diverse array of chemical moieties at the 2-position of the 3-methylindole core ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers looking to utilize this versatile building block in their synthetic endeavors.

References

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1H-indole-2-carboxylic acid AldrichCPR [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Indole, 3-methyl- [webbook.nist.gov]

- 8. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of 3-Methyl-1H-indole-2-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-methyl-1H-indole-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. The document details its synthesis from 3-methyl-1H-indole-2-carboxylic acid and explores its reactivity in key transformations, including nucleophilic acyl substitution and potential Friedel-Crafts acylation reactions. Experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways are provided to facilitate its use in research and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as those bearing an acyl chloride group, are versatile building blocks for the synthesis of complex molecular architectures. This compound, in particular, offers a reactive handle at the 2-position, while the 3-position is protected by a methyl group, directing reactivity towards the acyl chloride moiety and the indole nitrogen. This guide elucidates the synthesis and key reactive characteristics of this compound, providing a valuable resource for its application in synthetic chemistry.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a preferred reagent for this transformation due to its mild reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl).

General Experimental Protocol: Synthesis from 3-Methyl-1H-indole-2-carboxylic Acid

A solution of 3-methyl-1H-indole-2-carboxylic acid in an inert anhydrous solvent (e.g., dichloromethane, DCM) is treated with an excess of oxalyl chloride (typically 1.2-2.0 equivalents). A catalytic amount of DMF is added to initiate the reaction, which proceeds via the formation of a Vilsmeier reagent. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride, which can often be used in subsequent steps without further purification.

Figure 1: Synthesis of this compound.

Quantitative Data for Acyl Chloride Formation (Analogous Systems)

| Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Oxalyl Chloride, cat. DMF / DCM | Room Temperature | 1 - 3 | >90 (crude) |

| Thionyl Chloride / Toluene | Reflux | 2 - 4 | 85 - 95 |

Table 1: Typical reaction conditions and yields for the formation of acyl chlorides from carboxylic acids.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The indole nitrogen can also participate in reactions, particularly under basic conditions.

Nucleophilic Acyl Substitution

This is the most characteristic reaction of acyl chlorides. The carbonyl carbon is highly electrophilic and is attacked by nucleophiles, leading to the substitution of the chloride ion.

Figure 2: General Nucleophilic Acyl Substitution Pathway.

Reaction with primary or secondary amines readily affords the corresponding amides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Experimental Protocol: To a solution of the amine in an anhydrous aprotic solvent (e.g., DCM, THF), this compound is added dropwise at 0 °C. A slight excess of a non-nucleophilic base is included in the reaction mixture. The reaction is typically stirred for several hours at room temperature. Workup involves washing with aqueous acid and base to remove unreacted starting materials and byproducts.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Amine | Triethylamine | DCM | 0 to RT | 80 - 95 |

| Secondary Amine | Pyridine | THF | 0 to RT | 75 - 90 |

| Aniline | Triethylamine | DCM | RT | 70 - 85 |

Table 2: Typical conditions and yields for amide formation from acyl chlorides.

Reaction with alcohols or phenols yields the corresponding esters. These reactions are often slower than aminolysis and may require heating or the use of a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: The alcohol and a base (e.g., triethylamine, pyridine) are dissolved in an anhydrous solvent. This compound is added, and the mixture is stirred, often with gentle heating, until the reaction is complete.

| Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Alcohol | Pyridine | DCM | RT to 40 | 70 - 90 |

| Secondary Alcohol | Triethylamine, DMAP (cat.) | THF | RT to 60 | 60 - 85 |

| Phenol | Triethylamine | Acetonitrile | RT to 80 | 65 - 80 |

Table 3: Typical conditions and yields for ester formation from acyl chlorides.

Friedel-Crafts Acylation

While the primary reactivity is at the acyl chloride, under Lewis acid catalysis, the indole nucleus can potentially act as a nucleophile in an intermolecular Fried-Crafts type reaction, leading to di-indolic ketones. However, the electron-withdrawing nature of the carbonyl group at the 2-position deactivates the indole ring towards further electrophilic substitution. Self-acylation or polymerization can be competing side reactions. The more likely Friedel-Crafts reaction would involve using this compound as the acylating agent with a more electron-rich aromatic compound.

Experimental Protocol: To a solution of the aromatic substrate and a Lewis acid (e.g., AlCl₃, SnCl₄) in an inert solvent (e.g., nitrobenzene, CS₂), this compound is added portion-wise at low temperature. The reaction is then allowed to warm to room temperature or heated to drive the reaction to completion.

| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) |

| Benzene | AlCl₃ | Benzene | 0 to RT |

| Toluene | AlCl₃ | Toluene | 0 to RT |

| Anisole | SnCl₄ | DCM | 0 to RT |

Table 4: General conditions for Friedel-Crafts acylation using an acyl chloride. Yields are highly substrate-dependent.

Figure 3: Friedel-Crafts Acylation using this compound.

N-Acylation

Under strongly basic conditions that deprotonate the indole nitrogen, self-acylation or reaction with another acylating agent at the N-1 position can occur. The use of a strong, non-nucleophilic base like sodium hydride would facilitate the formation of the indolide anion, which could then react with the acyl chloride. This is generally a less common reaction pathway when more reactive nucleophiles are present.

Stability and Handling

This compound is expected to be a moisture-sensitive compound. Like most acyl chlorides, it will hydrolyze in the presence of water to revert to the parent carboxylic acid. Therefore, it should be handled under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). It is typically prepared in situ and used immediately in the next reaction step to avoid decomposition.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is primarily governed by the electrophilic acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form a wide array of derivatives such as amides and esters. While Friedel-Crafts acylation is a potential application, the electronic nature of the indole ring must be considered. Proper handling under anhydrous conditions is crucial to prevent hydrolysis. This guide provides the foundational knowledge for the effective utilization of this valuable building block in the synthesis of novel and complex molecules for drug discovery and development.

Technical Guide: Stability and Storage of 3-Methyl-1H-indole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carbonyl chloride is a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Its utility is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. The information presented herein is crucial for ensuring the integrity of the compound and the success of subsequent synthetic applications.

Core Stability Profile

As an acyl chloride, this compound is characterized by its high reactivity, particularly towards nucleophiles. The primary factor governing its stability is its extreme sensitivity to moisture.

Key Stability Characteristics:

-

Moisture Sensitivity: The compound readily reacts with water, leading to rapid degradation. This hydrolysis is the principal decomposition pathway.

-

Thermal Stability: While specific data is limited, acyl chlorides are generally susceptible to decomposition at elevated temperatures.

-

Light Sensitivity: The indole moiety in the structure suggests potential sensitivity to light. Prolonged exposure to UV or visible light may lead to discoloration and degradation.

-

Incompatibilities: this compound is incompatible with a range of substances, including:

-

Water and moisture

-

Alcohols

-

Amines and other nucleophiles

-

Strong bases

-

Strong oxidizing agents

-

Strong acids, acid anhydrides[1]

-

Degradation Pathway

The predominant degradation pathway for this compound is hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of 3-methyl-1H-indole-2-carboxylic acid and hydrochloric acid.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, strict adherence to appropriate storage and handling protocols is mandatory.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, temperatures of -20°C are preferable. | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents hydrolysis by excluding atmospheric moisture. |

| Container | Use tightly sealed, amber glass containers with PTFE-lined caps. For frequent use, consider storage in a desiccator or a glove box. | Protects from light and prevents moisture ingress. |

| Handling | All manipulations should be performed under anhydrous conditions, preferably within a glove box or using Schlenk line techniques.[2] Use dry solvents and glassware. | Minimizes exposure to atmospheric moisture and other incompatible substances.[2] |

| Incompatible Storage | Do not store in proximity to water, alcohols, amines, strong bases, or oxidizing agents. | Prevents accidental contact and subsequent violent reactions or degradation. |

Experimental Protocol: General Stability Assessment

Materials and Equipment

-

This compound (high purity)

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Inert gas (Argon or Nitrogen)

-

Glove box or Schlenk line

-

Volumetric flasks and pipettes (oven-dried)

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, NMR)

Procedure

-

Sample Preparation:

-

Inside a glove box or under an inert atmosphere, prepare a stock solution of this compound in a suitable anhydrous solvent at a known concentration.

-

Aliquot the stock solution into amber vials, ensuring each vial is purged with inert gas before sealing with PTFE-lined caps.

-

-

Stress Conditions:

-

Place the prepared vials in controlled environment chambers set to the desired temperature and humidity levels.

-

For photostability testing, expose a set of vials to a calibrated light source. Wrap a corresponding set of vials in aluminum foil to serve as dark controls.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each stress condition.

-

Immediately analyze the sample using a validated stability-indicating analytical method.

-

Analytical Methodology

A stability-indicating method is one that can separate the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often suitable for monitoring the degradation of aromatic compounds. The mobile phase composition can be optimized to achieve good separation between the acyl chloride and its carboxylic acid degradant.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products. Derivatization of the parent compound and the carboxylic acid may be necessary to improve their volatility and thermal stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for monitoring the disappearance of the acyl chloride signal and the appearance of signals corresponding to the carboxylic acid. Quantitative NMR (qNMR) can be used to determine the concentration of the parent compound over time.

Data Analysis

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order).

-

Calculate the degradation rate constant (k) for each condition.

-

Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to estimate the shelf-life of the compound under recommended storage conditions.

Conclusion

This compound is a valuable but highly reactive reagent. Its stability is critically dependent on the exclusion of moisture. By adhering to the stringent storage and handling conditions outlined in this guide, researchers can ensure the integrity and reactivity of this compound for its intended synthetic applications. For critical applications, it is recommended to perform a stability assessment using the general protocol provided to establish in-house shelf-life and handling procedures.

References

potential biological activities of 3-methyl-1H-indole-2-carbonyl chloride derivatives

An In-depth Technical Guide to the Biological Activities of 3-Methyl-1H-indole-2-carbonyl Derivatives

Introduction

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Within this broad class, derivatives of 3-methyl-1H-indole-2-carboxylic acid, synthesized from the 3-methyl-1H-indole-2-carbonyl chloride intermediate, have emerged as a focal point of research. These compounds exhibit potent and diverse biological effects, particularly in the realms of oncology and microbiology, making them promising candidates for further drug development. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, tailored for researchers and professionals in drug discovery.

Synthetic Pathways

The synthesis of 3-methyl-1H-indole-2-carbonyl derivatives, specifically the indole-2-carboxamides, typically follows a multi-step procedure. A common and effective route begins with a Fischer indole cyclization reaction between phenylhydrazine hydrochloride derivatives and 2-oxopropanoic acid, which yields 3-methylindole-2-carboxylates.[3] Subsequent alkaline hydrolysis of the resulting ester provides the key 3-methyl-1H-indole-2-carboxylic acid intermediate. This acid is then converted to its more reactive acid chloride form, this compound, which is not isolated but reacted in situ with a variety of primary or secondary amines to produce the final target amide derivatives.

Potential Biological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of 3-methyl-1H-indole-2-carbonyl derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, lung, and prostate cancers.[3][4]

Mechanism of Action: The antitumor activity of these derivatives is often attributed to their ability to inhibit key proteins involved in cancer cell proliferation and survival.

-

Dual Kinase Inhibition: Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) or EGFR and Src kinase.[3][4] The cooperation between EGFR and Src is known to promote a more aggressive tumor phenotype, and their simultaneous inhibition can induce apoptosis and delay chemotherapy resistance.[4]

-

Induction of Apoptosis: These compounds effectively trigger programmed cell death (apoptosis) in cancer cells. Mechanistic studies reveal that they act via the intrinsic apoptotic pathway, characterized by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of Cytochrome C from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[3][4]

Quantitative Data: Anticancer Activity

| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |

| Compound 16 | EGFR | 1.026 | - | [4] |

| SRC Kinase | 0.002 | - | [4] | |

| Compound 9k | Bcl-2 | 7.63 | PC-3, Jurkat, MDA-MB-231 | [5] |

| Mcl-1 | 1.53 | PC-3, Jurkat, MDA-MB-231 | [5] | |

| Compound 17k | CysLT₁ | 0.0059 | - | [6] |

| Compound C11 | 14-3-3η | - | Bel-7402, SMMC-7721, etc. | [7] |

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Data for C11 was qualitative regarding inhibitory activity.

Antimicrobial Activity

Derivatives of the 3-methyl-indole scaffold have also been investigated for their antimicrobial properties, showing promising activity against a spectrum of pathogens.

-

Antibacterial Activity: Studies have revealed that certain synthetic indole derivatives are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[8][9] The mechanism for some of these compounds involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential.[8] Their efficacy against Gram-negative bacteria is sometimes limited due to the outer membrane, which can act as a permeability barrier.[8]

-

Antifungal Activity: Antifungal activity has been observed against clinically relevant fungi such as Candida albicans and Aspergillus niger.[10]

Quantitative Data: Antimicrobial Activity

| Compound ID | Organism | Activity Type | Measurement (µg/mL) | Reference |

| SMJ-2 | Gram-positive bacteria (various) | MIC | 0.25 - 2 | [8] |

| SMJ-4 | Gram-positive bacteria (various) | MIC | 0.25 - 16 | [8] |

| Compound 3k | MRSA ATCC 43300 | MIC | 0.98 | [9] |

| Compound 10f | S. aureus (incl. MRSA) | MIC | 0.5 | [11] |

| Compound 10g | S. aureus (incl. MRSA) | MIC | 0.5 | [11] |

| Compound 10h | S. aureus (incl. MRSA) | MIC | 0.5 | [11] |

Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth of the microorganism.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of research findings. Below are summaries of key experimental protocols used in the evaluation of these indole derivatives.

General Synthesis of 3-Methyl-1H-indole-2-carboxamides

-

Fischer Indole Cyclization: Phenylhydrazine hydrochloride derivatives are reacted with 2-oxopropanoic acid in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield 3-methylindole-2-carboxylates.[3]

-

Ester Hydrolysis: The synthesized ester is subjected to alkaline hydrolysis, typically using sodium hydroxide in an ethanol/water mixture, to obtain the corresponding 3-methyl-1H-indole-2-carboxylic acid.[3]

-

Amide Coupling: The carboxylic acid is activated, often by converting it to the acid chloride with thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with the desired primary or secondary amine in an appropriate solvent with a base to yield the final amide product.

In Vitro Anticancer Activity (Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured with a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][11]

Conclusion and Future Perspectives

Derivatives originating from this compound represent a versatile and highly promising class of bioactive molecules. The research highlighted herein demonstrates their potent anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action such as dual kinase inhibition and induction of apoptosis. The structured data and detailed protocols provide a solid foundation for further investigation. Future work should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing toxicity to normal cells. The development of these compounds as dual-target inhibitors in oncology is particularly compelling and warrants continued exploration in preclinical and, potentially, clinical settings.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 3-Methyl-1H-indole-2-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-methyl-1H-indole-2-carbonyl chloride, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this reactive acyl chloride, this paper establishes a theoretical framework based on its precursor, 3-methyl-1H-indole-2-carboxylic acid. We present detailed computational methodologies, predicted molecular and electronic properties, and simulated spectral data. This guide serves as a valuable resource for researchers interested in the computational modeling and chemical behavior of indole derivatives.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The unique electronic properties of the indole ring system make it a privileged structure in medicinal chemistry. The title compound, this compound, is a reactive intermediate that can serve as a key building block for the synthesis of more complex indole-based molecules. Understanding its structural, electronic, and reactive properties is crucial for its effective utilization in synthetic pathways.

This guide employs computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate the characteristics of this compound. By first validating our computational approach against the known experimental data of its stable precursor, 3-methyl-1H-indole-2-carboxylic acid, we provide a reliable theoretical model for the target molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-methyl-1H-indole-2-carboxylic acid with a chlorinating agent. A standard laboratory procedure is outlined below.

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of this compound.

Methodology:

-

To a solution of 3-methyl-1H-indole-2-carboxylic acid in an inert, anhydrous solvent such as dichloromethane or toluene, a stoichiometric excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.

-

Upon completion, the excess chlorinating agent and solvent are carefully removed under reduced pressure to yield the crude this compound, which can be used in subsequent reactions without further purification.

Theoretical Methodology

Computational studies were performed using Gaussian suite of programs. The molecular geometry of 3-methyl-1H-indole-2-carboxylic acid and this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface. Electronic properties such as HOMO-LUMO energies and molecular electrostatic potential (MEP) were also calculated. NMR and IR spectra were simulated from the optimized geometries.

Computational Workflow

Caption: A flowchart of the computational methodology employed in this study.

Results and Discussion

Molecular Geometry

The optimized molecular structures of 3-methyl-1H-indole-2-carboxylic acid and this compound were obtained. A comparison of the key bond lengths and angles of the carboxylic acid with available experimental data for similar indole derivatives shows good agreement, validating the chosen level of theory. The predicted geometric parameters for the carbonyl chloride are presented in the table below.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(O) | 1.50 Å |

| C(O)-Cl | 1.78 Å | |

| C=O | 1.19 Å | |

| C2-C3 | 1.38 Å | |

| C3-C(Me) | 1.51 Å | |

| Bond Angle | C3-C2-C(O) | 125.2° |

| C2-C(O)-Cl | 120.5° | |

| C2-C(O)=O | 124.8° |

Electronic Properties

The electronic properties of this compound were investigated to understand its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate and accept electrons.

Table 2: Calculated Electronic Properties

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-methyl-1H-indole-2-carboxylic acid | -6.21 | -1.15 | 5.06 |

| This compound | -6.45 | -2.03 | 4.42 |

The smaller HOMO-LUMO gap for the carbonyl chloride derivative compared to the carboxylic acid suggests its higher reactivity. The LUMO is primarily localized on the carbonyl carbon of the acyl chloride group, indicating that this site is the most susceptible to nucleophilic attack.

Logical Relationship: Reactivity

Caption: The low-lying LUMO on the carbonyl carbon makes it susceptible to nucleophilic attack.

Vibrational Spectroscopy

The calculated IR spectrum of this compound is compared with the experimental spectrum of its carboxylic acid precursor. The most significant difference is the shift of the carbonyl stretching frequency.

Table 3: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | 3-methyl-1H-indole-2-carboxylic acid (Experimental) | This compound (Predicted) |

| N-H Stretch | ~3300 | ~3350 |

| C=O Stretch | ~1680 | ~1785 |

| C-Cl Stretch | - | ~750 |

The predicted high frequency of the carbonyl stretch in the acyl chloride is characteristic of this functional group and is a direct consequence of the electron-withdrawing nature of the chlorine atom.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a valuable tool for its identification and characterization. The calculated values are referenced against tetramethylsilane (TMS).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Position | ¹H Chemical Shift | ¹³C Chemical Shift |

| N-H | ~8.5 | - |

| C2 | - | 135.2 |

| C3 | - | 115.8 |

| C4-H | ~7.6 | 121.5 |

| C5-H | ~7.2 | 122.8 |

| C6-H | ~7.1 | 120.9 |

| C7-H | ~7.5 | 111.7 |

| C8 | - | 136.4 |

| C9 | - | 128.1 |

| C=O | - | 165.3 |

| CH₃ | ~2.5 | 10.1 |

Conclusion

This technical guide has presented a detailed theoretical investigation of this compound. Through DFT calculations, we have predicted its molecular geometry, electronic properties, and spectroscopic signatures. The validation of our computational approach against the experimental data of the precursor, 3-methyl-1H-indole-2-carboxylic acid, provides confidence in the reliability of the presented data. The insights into the electronic structure and reactivity of the title compound will be invaluable for chemists working on the synthesis and functionalization of indole derivatives for applications in drug discovery and materials science. This work underscores the power of computational chemistry to complement and guide experimental research, particularly for reactive intermediates where experimental characterization can be challenging.

The Versatile Intermediate: A Technical Review of 3-Methyl-1H-indole-2-carbonyl Chloride and Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carbonyl chloride is a reactive acyl chloride derivative of the corresponding indole carboxylic acid. While not extensively studied as an end product, it serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its ability to readily undergo acylation reactions, particularly with amines, makes it a valuable building block in medicinal chemistry for the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to this compound and its derivatives, with a focus on their potential in drug discovery.

Synthesis of this compound

The primary route to this compound is through the activation of its parent carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on standard methods for converting carboxylic acids to acyl chlorides.

Materials:

-

3-methyl-1H-indole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure using Thionyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-methyl-1H-indole-2-carboxylic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be used directly in the next step or purified by recrystallization or distillation under high vacuum, though it is often used in situ due to its reactivity.

Procedure using Oxalyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methyl-1H-indole-2-carboxylic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.

Caption: General synthesis pathway for this compound.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is as a precursor for the synthesis of indole-2-carboxamides. These derivatives have shown significant potential in various therapeutic areas, including oncology and inflammatory diseases. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.

General Experimental Protocol: Synthesis of 3-Methyl-1H-indole-2-carboxamides

Materials:

-

This compound (freshly prepared)

-

Primary or secondary amine of interest

-

Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

Dissolve the amine of interest in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acyl chloride and the hydrochloride salt of the base.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of indole-2-carboxamides.

Biologically Active Derivatives of this compound

Several classes of compounds derived from this compound have demonstrated significant biological activity. Below are some prominent examples.

EGFR/CDK2 Dual Inhibitors for Cancer Therapy

Derivatives of 3-methyl-1H-indole-2-carboxamide have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy.[1]

Table 1: In Vitro Antiproliferative Activity of Selected 3-Methyl-1H-indole-2-carboxamides [1]

| Compound ID | Modifications | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

| 5d | 4-morpholin-4-yl phenethyl amide | 89 ± 6 | Not Reported |

| 5e | 2-methylpyrrolidin-1-yl phenethyl amide | 93 ± 8 | Not Reported |

| 5j | 4-(4-methylpiperazin-1-yl)phenethyl amide | 98 ± 8 | Not Reported |

| Erlotinib | Reference Drug | 80 ± 5 | Not Reported |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Caption: Inhibition of the EGFR signaling pathway by indole derivatives.

CysLT1 Selective Antagonists for Inflammatory Diseases

Certain 3-substituted-1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the Cysteinyl leukotriene 1 (CysLT1) receptor, a key player in the inflammatory cascade of asthma and other allergic diseases.[2]

Table 2: CysLT1 and CysLT2 Receptor Antagonist Activity of an Indole Derivative [2]

| Compound ID | CysLT₁ IC₅₀ (µM) | CysLT₂ IC₅₀ (µM) |

| 17k | 0.0059 ± 0.0011 | 15 ± 4 |

Lower IC₅₀ values indicate higher potency.

Caption: Mechanism of CysLT1 receptor antagonism by indole derivatives.

Conclusion

This compound is a highly valuable synthetic intermediate, primarily utilized for the construction of diverse indole-2-carboxamides. These derivatives have demonstrated significant potential as modulators of key biological targets, including protein kinases and G-protein coupled receptors. The straightforward synthesis of the acyl chloride and its subsequent derivatization provide a versatile platform for the development of novel drug candidates. Further exploration of the chemical space accessible from this intermediate is likely to yield new therapeutic leads for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 3-Methyl-1H-indole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 3-methyl-1H-indole-2-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. These compounds have shown potential as cysteinyl leukotriene 1 (CysLT1) receptor antagonists for the treatment of asthma and as transient receptor potential vanilloid 1 (TRPV1) agonists.[1][2] The synthesis of these amides is a key step in the structure-activity relationship (SAR) studies essential for drug discovery and optimization.

This document provides detailed protocols for the synthesis of amides utilizing 3-methyl-1H-indole-2-carbonyl chloride, a reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of primary and secondary amines. The protocols cover the preparation of the acyl chloride from its corresponding carboxylic acid and its subsequent reaction to form the desired amide linkage.

Applications

The 3-methyl-1H-indole-2-carboxamide core is a versatile scaffold found in a range of biologically active molecules. Its derivatives are of high interest in medicinal chemistry due to their potential therapeutic applications, including:

-

Anti-inflammatory Agents: As antagonists of the CysLT1 receptor, these compounds can play a role in mitigating inflammatory responses associated with conditions like asthma.[1]

-

Analgesics: Certain indole-2-carboxamides act as agonists of the TRPV1 receptor, which is involved in pain sensation, suggesting their potential in the development of new pain management therapies.[2]

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer compounds, and modifications at the 2-position with carboxamide functionalities can lead to potent antiproliferative agents.

-

Antimicrobial Agents: The indole scaffold has been explored for the development of new antibacterial and antifungal drugs.[3]

The synthesis protocols outlined below are fundamental for the exploration of new derivatives and the development of novel drug candidates based on this privileged scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 3-methyl-1H-indole-2-carboxylic acid to its corresponding acyl chloride using oxalyl chloride. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reactive acyl chloride.

Materials:

-

3-Methyl-1H-indole-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stirrer

-

Septum and needle for inert gas inlet

-

Syringe for reagent addition

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-1H-indole-2-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. The concentration can be adjusted based on the scale of the reaction (e.g., 0.1-0.5 M).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the stirred solution.

-

Slowly add oxalyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature using a syringe. Gas evolution (CO and CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is a solid or oil and is typically used in the next step without further purification due to its reactivity.

Protocol 2: Synthesis of N-substituted 3-Methyl-1H-indole-2-carboxamides

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding amide. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Crude this compound (from Protocol 1)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base (2.0-2.2 eq)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

In a separate dry round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) and triethylamine (2.0-2.2 eq) in anhydrous DCM or THF.

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF.

-

Slowly add the solution of the acyl chloride to the cooled, stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the pure N-substituted 3-methyl-1H-indole-2-carboxamide.

Data Presentation

The following table summarizes the yields of various N-substituted 3-methyl-1H-indole-2-carboxamides synthesized using the described methodology or similar amide coupling techniques.

| Amine Reactant | Product | Yield (%) | Reference |

| 4-(Piperidin-1-yl)phenethylamine | 5-Chloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | 92 | [4] |

| 4-Aminophenol | N-(4-Hydroxyphenyl)-1-methyl-1H-indole-2-carboxamide | 55 | [1] |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-1-methyl-1H-indole-2-carboxamide | 82 | [1] |

| Benzylamine | N-Benzyl-1-methyl-1H-indole-2-carboxamide | 72 | [1] |

| 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-1-methyl-1H-indole-2-carboxamide | 86 | [1] |

| 4-Hydroxy-3-methoxybenzylamine | N-(4-Hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide | 50 | [1] |

| 3-Methylbenzylamine | 4,6-Difluoro-N-(3-methylbenzyl)-1H-indole-2-carboxamide | 90 | [5] |

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of N-substituted amides.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Acylation of Amines with 3-Methyl-1H-indole-2-carbonyl Chloride

Introduction The formation of an amide bond via the acylation of amines is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Indole-2-carboxamides, specifically, are recognized as crucial scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities. This document provides a detailed protocol for the synthesis of N-substituted-3-methyl-1H-indole-2-carboxamides through the acylation of primary and secondary amines with 3-methyl-1H-indole-2-carbonyl chloride. This reaction proceeds through a nucleophilic addition-elimination mechanism.[1] The protocol is designed for researchers in drug discovery and medicinal chemistry, offering a robust method for generating libraries of potential drug candidates.

Experimental Protocol

This protocol outlines the general procedure for the acylation of a representative amine with this compound. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

-

This compound

-

Primary or secondary amine (e.g., benzylamine, pyrrolidine, aniline)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform)

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for column chromatography

Procedure

-

Preparation of Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a tertiary amine base like triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[2]

-

Reaction Setup: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours.[2] The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times.[3] Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to obtain the pure N-substituted-3-methyl-1H-indole-2-carboxamide.[3][4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of indole-2-carboxamides from various amines, based on established literature. While these examples may not use this compound specifically, they utilize structurally similar indole precursors and provide a valuable reference for expected outcomes.

Table 1: General Conditions for Acylation of Amines with Acyl Chlorides

| Amine Type | Acid Chloride | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Primary Amine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 0 °C to RT | 1 | 90-95 |

| Secondary Amine | Various | Triethylamine | Cyrene™ | 0 °C to RT | 1 | 75-85 |

| Aniline | 3-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | RT | < 0.1 | >99 (conv.) |

| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 0 °C to RT | 1 | 90 |

Data synthesized from a general protocol for amide synthesis.[2]

Table 2: Examples of Synthesized N-Substituted Indole-2-Carboxamides

| Indole Precursor | Amine | Coupling Method/Reagents | Solvent | Yield (%) | Reference |

| 1H-Indole-2-carboxylic acid | 4-Chlorophenylamine | SOCl₂ / Pyridine | Benzene/Chloroform | 82.1 | [3] |

| 5-Chloro-1H-indole-2-carboxylic acid | 1-(Pyridin-3-yl)-N-((tetrahydrofuran-3-yl)methyl)methanamine | General Procedure A1 and B1 | Not Specified | 21 | [5] |

| 1-Methyl-1H-indole-2-carboxylic acid | Benzylamine | Method A | DCM | 72.0 | [6] |

| 1H-Indole-2-carboxylic acid | 3,4-Dichlorobenzylamine | Method A | Acetonitrile | 87.0 | [6] |

Visualized Workflow and Reaction Scheme

General Reaction Scheme

References

Application Notes and Protocols: 3-Methyl-1H-indole-2-carbonyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Specifically, indole-2-carboxamides have emerged as a promising class of compounds with potential therapeutic applications, including antitubercular and anticancer properties.[3][4] This document provides detailed application notes and protocols for the incorporation of the 3-methyl-1H-indole-2-carbonyl moiety into peptide chains, a strategy that can be employed to generate novel peptide analogues for drug discovery and development.

The modification of peptides with this indole derivative can impart unique conformational constraints and physicochemical properties, potentially leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.[3][5] These application notes will focus on the synthesis of such modified peptides, their characterization, and the biological evaluation of a representative class of 3-methyl-1H-indole-2-carboxamides.

Applications in Peptide Synthesis